molecular formula C18H21BClN3O3 B1504466 2-Pyridinecarboxamide, N-(2-chloro-4-pyridinyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- CAS No. 947179-31-9

2-Pyridinecarboxamide, N-(2-chloro-4-pyridinyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-

Cat. No.: B1504466
CAS No.: 947179-31-9
M. Wt: 373.6 g/mol
InChI Key: OVDTWSDNBMHNGE-UHFFFAOYSA-N
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Description

2-Pyridinecarboxamide, N-(2-chloro-4-pyridinyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- is a useful research compound. Its molecular formula is C18H21BClN3O3 and its molecular weight is 373.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyridinecarboxamide, N-(2-chloro-4-pyridinyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinecarboxamide, N-(2-chloro-4-pyridinyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Complexation with Copper(II)

A study by Jain et al. (2004) explored the synthesis of various pyridine dicarboxamide ligands, including compounds structurally similar to the specified 2-pyridinecarboxamide. These ligands were used to form complexes with copper(II), demonstrating the potential application of such compounds in coordination chemistry and metal complexation (Jain et al., 2004).

Antidepressant and Nootropic Activities

Thomas et al. (2016) synthesized derivatives of pyridine-4-carboxamides, evaluating their antidepressant and nootropic activities. While not the exact chemical , these studies highlight the broader potential of pyridine carboxamides in pharmaceutical research (Thomas et al., 2016).

Vitamin B6 Antagonists

Korytnyk and Angelino (1977) studied derivatives of pyridoxol, including compounds with carboxamide groups. These analogues, including 2-carboxamide variants, were tested for their inhibitory activity against cancer cells, indicating a potential application in cancer research (Korytnyk & Angelino, 1977).

Antimicrobial Activity

A study by Zhuravel et al. (2005) on 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides demonstrates the antimicrobial potential of such compounds. This showcases the utility of pyridine carboxamides in developing new antimicrobial agents (Zhuravel et al., 2005).

Antitubercular and Antibacterial Activities

Bodige et al. (2020) synthesized carboxamide derivatives and assessed their antitubercular and antibacterial properties, suggesting the use of pyridine carboxamides in treating bacterial infections (Bodige et al., 2020).

Fluorescent Sensing of Pd2+ Ion

Kumar et al. (2017) developed pyridine-2,6-dicarboxamide based probes for detecting Pd2+ ions. Their research illustrates the potential of pyridine carboxamides in chemical sensing applications (Kumar et al., 2017).

Properties

IUPAC Name

N-(2-chloropyridin-4-yl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BClN3O3/c1-11-8-12(19-25-17(2,3)18(4,5)26-19)9-14(22-11)16(24)23-13-6-7-21-15(20)10-13/h6-10H,1-5H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDTWSDNBMHNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(=O)NC3=CC(=NC=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678201
Record name N-(2-Chloropyridin-4-yl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947179-31-9
Record name N-(2-Chloropyridin-4-yl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridinecarboxamide, N-(2-chloro-4-pyridinyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-
Reactant of Route 2
Reactant of Route 2
2-Pyridinecarboxamide, N-(2-chloro-4-pyridinyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-
Reactant of Route 3
Reactant of Route 3
2-Pyridinecarboxamide, N-(2-chloro-4-pyridinyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-
Reactant of Route 4
Reactant of Route 4
2-Pyridinecarboxamide, N-(2-chloro-4-pyridinyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-
Reactant of Route 5
Reactant of Route 5
2-Pyridinecarboxamide, N-(2-chloro-4-pyridinyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-
Reactant of Route 6
Reactant of Route 6
2-Pyridinecarboxamide, N-(2-chloro-4-pyridinyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-

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